N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide
描述
属性
IUPAC Name |
N,N-dimethyl-3-quinolin-2-yloxypyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-17(2)22(19,20)18-10-9-13(11-18)21-15-8-7-12-5-3-4-6-14(12)16-15/h3-8,13H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNPDFRILYTAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide typically involves the reaction of quinoline derivatives with pyrrolidine and sulfonamide precursors. One common method includes the nucleophilic substitution reaction where quinoline-2-ol reacts with N,N-dimethylpyrrolidine-1-sulfonamide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the formation of the target compound while minimizing side reactions .
化学反应分析
Types of Reactions: N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
科学研究应用
N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
相似化合物的比较
The following analysis compares N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide with structurally or functionally related sulfonamides, quinolines, and amine derivatives. Key differences in substituents, synthesis routes, and inferred properties are highlighted.
Structural Analogues with Quinoline-Sulfonamide Hybrids
Key Differences :
- Quinoline Substitution: The target compound features a 2-yloxyquinoline group, whereas IIIa has a 7-sulfonamide-linked quinoline with chlorine and hydroxyl substituents. The 2-yloxy position in the target compound may alter electronic properties compared to IIIa’s 7-position sulfonamide linkage .
- Core Structure : The pyrrolidine ring in the target compound introduces conformational rigidity, contrasting with IIIa’s styryl-linked benzene ring, which may enhance planarity and π-π stacking.
Sulfonamide and Amine Derivatives
Key Differences :
- Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group (SO₂NH₂) differs from the carboxamide (CONH₂) in lauryl methylamino propionate, impacting hydrogen-bonding capacity and acidity .
Inferred Physicochemical Properties
- Solubility: The quinoline-2-yloxy group in the target compound may reduce aqueous solubility compared to IIIa’s 4-methoxybenzenesulfonamide, which has polar methoxy substituents .
生物活性
N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a quinoline moiety linked to a pyrrolidine ring via an oxygen atom and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉N₃O₃S
- Molecular Weight : 321.4 g/mol
- CAS Number : 2034392-33-9
The compound's structure suggests various interactions with biological targets, primarily due to the presence of the quinoline and pyrrolidine components.
Target Interactions
The quinoline moiety is hypothesized to interact with bacterial DNA gyrase, which plays a crucial role in DNA replication. By inhibiting this enzyme, the compound may disrupt bacterial cell division and lead to cell death.
Biochemical Pathways
The antimicrobial activity of this compound indicates that it may affect several biochemical pathways:
- Inhibition of DNA replication in bacteria.
- Potential interference with metabolic pathways linked to bacterial survival.
Pharmacokinetics
Quinoline derivatives typically exhibit favorable pharmacokinetic properties, including good absorption and distribution profiles. The compound's solubility and stability under physiological conditions are critical for its efficacy as a therapeutic agent .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Mycobacterium tuberculosis | 4 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, preliminary studies suggest that this compound may also exhibit anticancer properties. Research involving various cancer cell lines has shown that it can induce apoptosis and inhibit cell proliferation .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| FaDu (hypopharyngeal) | 5.0 |
| MCF7 (breast) | 7.5 |
| HCT116 (colon) | 6.0 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study comparing the efficacy of this compound against standard antibiotics revealed that it outperformed several established treatments in inhibiting resistant bacterial strains .
- Anticancer Potential : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Structure-Activity Relationship (SAR) : Research into the SAR of quinoline derivatives indicates that modifications to the pyrrolidine ring can enhance biological activity, suggesting avenues for further drug development .
常见问题
Q. What are the key considerations for optimizing the synthesis yield of N,N-dimethyl-3-(quinolin-2-yloxy)pyrrolidine-1-sulfonamide?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) and purification techniques. For example, multi-step syntheses often involve protecting-group strategies (e.g., Boc protection) and regioselective cycloadditions, as demonstrated in the synthesis of similar pyrrolidine-sulfonamide derivatives . High-throughput screening and continuous flow reactors can improve reaction efficiency by enabling rapid parameter optimization . Post-reaction purification via column chromatography or recrystallization is critical to isolate high-purity products. Reaction monitoring using TLC or HPLC ensures intermediate stability and completion .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer: Structural confirmation requires a combination of 1H/13C NMR spectroscopy (to resolve proton environments and carbon frameworks) and high-resolution mass spectrometry (HR-MS) for molecular formula verification. For stereochemical analysis, single-crystal X-ray diffraction provides unambiguous confirmation of spatial arrangements, as shown in the characterization of analogous sulfonamide derivatives . Infrared (IR) spectroscopy can validate functional groups like sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
Q. What are the critical steps in the multi-step synthesis of this compound?
- Methodological Answer: A typical synthesis involves:
- Step 1: Formation of the pyrrolidine-sulfonamide core via [3+2] cycloaddition under acid catalysis (e.g., TfOH in CH₂Cl₂) .
- Step 2: Regioselective coupling of the quinoline moiety using nucleophilic aromatic substitution (e.g., SNAr) under inert conditions .
- Step 3: Global deprotection (e.g., H₂/Pd(OH)₂ for benzyl ether cleavage) and final functionalization (e.g., BOP-mediated amide coupling) .
Each step requires strict inert atmosphere control (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different assay systems for this compound?
- Methodological Answer: Contradictory activity data may arise from assay-specific variables (e.g., receptor subtype expression, pH, or co-factor availability). To resolve discrepancies:
- Use orthogonal assays (e.g., enzyme activity assays vs. cell-based reporter systems) to cross-validate results .
- Perform binding affinity studies (e.g., SPR or ITC) to quantify target interactions independently of cellular context .
- Analyze pharmacokinetic parameters (e.g., plasma protein binding or metabolic stability) to distinguish intrinsic activity from bioavailability effects .
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in reactions like electrophilic substitutions or cycloadditions . Reaction path search algorithms (e.g., GRRM or AFIR) identify low-energy pathways for complex transformations . Coupling computational predictions with DoE (Design of Experiments) allows systematic exploration of reaction variables (e.g., solvent polarity, temperature) to validate models experimentally .
Q. How to design experiments to elucidate the structure-activity relationship (SAR) of this compound's derivatives?
- Methodological Answer:
- Step 1: Synthesize derivatives with systematic modifications (e.g., sulfonyl group replacement, quinoline substitution patterns) .
- Step 2: Screen analogs using high-throughput bioassays (e.g., fluorescence polarization for target engagement) .
- Step 3: Apply multivariate statistical analysis (e.g., PCA or QSAR modeling) to correlate structural features (e.g., logP, polar surface area) with activity .
- Step 4: Validate hypotheses via crystallographic studies (e.g., ligand-target co-crystals) to visualize binding interactions .
Q. How can researchers reconcile conflicting data regarding the compound's selectivity towards different biological targets?
- Methodological Answer: Conflicting selectivity profiles may arise from off-target interactions or assay interference. To address this:
- Perform counter-screening against related targets (e.g., RORγt vs. PXR/LXRα in nuclear receptor studies) .
- Use structure-guided mutagenesis to identify critical binding residues and validate selectivity determinants .
- Employ proteome-wide profiling (e.g., affinity pulldown-MS) to map unintended interactions .
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